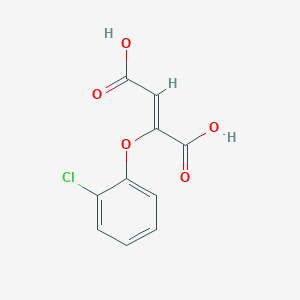
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a potent agonist of the G protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue and immune cells. Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester exerts its effects through the activation of GPR109A, which is primarily expressed in adipose tissue and immune cells. GPR109A activation leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of AMP-activated protein kinase (AMPK), which plays a key role in the regulation of cellular energy metabolism. AMPK activation leads to the inhibition of mammalian target of rapamycin (mTOR) signaling, which is involved in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In addition, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
Advantages and Limitations for Lab Experiments
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several advantages for lab experiments. It is a potent and selective agonist of GPR109A, which allows for the specific activation of this receptor in cells and tissues. It is also stable and can be easily synthesized in the laboratory. However, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several potential future directions for research. One area of research is the development of more potent and selective agonists of GPR109A for use in therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer, anti-diabetic, and anti-inflammatory effects of nicotinic acid naphthalen-1-ylcarbamoylmethyl ester. Additionally, the use of nicotinic acid naphthalen-1-ylcarbamoylmethyl ester in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.
Synthesis Methods
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylamine with chloroacetyl chloride to form chloroacetamido-2-naphthalene, which is then reacted with nicotinic acid to form nicotinic acid naphthalen-1-ylcarbamoyl chloride. Finally, the esterification of nicotinic acid naphthalen-1-ylcarbamoyl chloride with methanol yields nicotinic acid naphthalen-1-ylcarbamoylmethyl ester.
Scientific Research Applications
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In cancer research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In inflammation research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells.
properties
Product Name |
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c21-17(12-23-18(22)14-7-4-10-19-11-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,20,21) |
InChI Key |
DHSQRBDXIPHYSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3 |
solubility |
42.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)

![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)

![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)